molecular formula C14H16N2O2 B2539718 Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate CAS No. 143879-97-4

Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2539718
CAS No.: 143879-97-4
M. Wt: 244.294
InChI Key: OPBIASRBPYNMMH-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group attached to the pyrrole ring, along with a 2-aminobenzyl substituent

Scientific Research Applications

Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

Future Directions

The future directions for this compound would likely depend on its potential applications. If it shows promise in areas like medicine or materials science, future research could involve optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-aminobenzylamine with ethyl 2-pyrrolecarboxylate under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminobenzylamine reacts with the ester group of ethyl 2-pyrrolecarboxylate, often in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group (if present) to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-aminophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-aminobenzyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-(2-nitrobenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

This compound is unique due to the presence of both an ethyl ester group and a 2-aminobenzyl substituent. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[(2-aminophenyl)methyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-8-5-9-16(13)10-11-6-3-4-7-12(11)15/h3-9H,2,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBIASRBPYNMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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